Clofibrate mercapturate
Description
Overview of Mercapturic Acid Conjugate Formation
The formation of mercapturic acids, or N-acetyl-L-cysteine S-conjugates, is a multi-step enzymatic process. tandfonline.comnih.gov The initial and pivotal step involves the conjugation of the electrophilic compound with the endogenous tripeptide glutathione (B108866) (GSH). researchgate.net This reaction is most often catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). researchgate.net
The resulting glutathione S-conjugate then undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltransferases. tandfonline.comnih.gov This is followed by the removal of the glycine (B1666218) residue by dipeptidases, yielding a cysteine S-conjugate. tandfonline.comnih.gov The final step in the classic pathway is the N-acetylation of the cysteine S-conjugate by cysteine S-conjugate N-acetyltransferase, which produces the final mercapturic acid. tandfonline.comnih.gov This series of reactions transforms the parent compound into a more polar and readily excretable metabolite. researchgate.net
Table 1: Key Enzymes in the Mercapturic Acid Pathway
| Enzyme | Function |
|---|---|
| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of electrophiles with glutathione. researchgate.net |
| γ-Glutamyltransferases | Remove the glutamyl residue from the glutathione S-conjugate. tandfonline.comnih.gov |
| Dipeptidases | Remove the glycine residue from the cysteinyl-glycine S-conjugate. tandfonline.comnih.gov |
| Cysteine S-conjugate N-acetyltransferase | Catalyzes the final N-acetylation to form the mercapturic acid. tandfonline.comnih.gov |
Significance of Mercapturic Acids in Endobiotic and Xenobiotic Metabolism
The mercapturic acid pathway is of paramount importance in toxicology and pharmacology as it represents a primary detoxification mechanism for a vast array of xenobiotics. tandfonline.comresearchgate.net This includes drugs, environmental pollutants, pesticides, and carcinogens. researchgate.net By converting these potentially harmful electrophilic compounds into less reactive and more easily eliminated forms, the mercapturic acid pathway protects the body from their toxic effects. researchgate.net Urinary mercapturic acids can also serve as valuable biomarkers for assessing exposure to specific chemicals. tandfonline.comnih.gov
While detoxification is its primary role, the pathway is also involved in the metabolism of endogenous compounds, such as leukotrienes and steroids. tandfonline.com It is important to note that while generally a detoxification route, some cysteine S-conjugates can be bioactivated by enzymes like cysteine S-conjugate β-lyase, leading to the formation of reactive intermediates. tandfonline.comnih.gov
Historical Context of Mercapturic Acid Pathway Elucidation
The discovery of mercapturic acids dates back to 1879 when Baumann and Preusse, as well as Jaffé in a separate study, identified S-(bromophenyl)mercapturic acid and S-(chlorophenyl)mercapturic acid in the urine of dogs that had been administered bromobenzene (B47551) and chlorobenzene, respectively. tandfonline.comumn.edu Baumann later proposed the correct structure of these metabolites as acetylcysteine conjugates in 1884. umn.edu
However, the complete metabolic sequence, starting from glutathione conjugation, remained unknown for several decades. issx.org The crucial link between glutathione and mercapturic acid formation was established in 1959. issx.org Researchers demonstrated that administering a mercapturic acid precursor led to a decrease in liver glutathione levels, corresponding to the amount of mercapturic acid formed. issx.org These findings, along with the subsequent discovery of glutathione S-transferases, were instrumental in fully elucidating the steps of the mercapturic acid pathway. tandfonline.com
Contextualizing Clofibrate (B1669205) Mercapturate within Metabolic Research
Clofibrate, a drug used to lower high cholesterol and triglyceride levels, undergoes extensive metabolism. ontosight.aiinvivochem.com A significant portion is excreted in the urine as a glucuronide conjugate. invivochem.compharmacompass.com However, a notable metabolite identified in human urine is clofibrate mercapturate. nih.gov This was the first acyl-linked mercapturate to be discovered in humans. pharmacompass.comnih.gov
The proposed mechanism for the formation of this compound involves the transacylation of clofibrate acyl glucuronide by glutathione. nih.gov This is followed by the characteristic hydrolysis and acetylation steps of the mercapturic acid pathway to yield clofibryl mercapturic acid. nih.gov The identification of this compound highlights that even compounds that primarily undergo other forms of conjugation can be shunted into the mercapturic acid pathway. Research has also shown that clofibrate can induce the expression of certain glutathione S-transferase enzymes in mice, which could influence the metabolism of other compounds. tandfonline.comacs.org The study of this compound formation has provided valuable insights into the electrophilic nature of acyl glucuronides and their potential to react with sulfhydryl groups. pharmacompass.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
84489-15-6 |
|---|---|
Molecular Formula |
C15H18ClNO4S2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methylpropanoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18ClNO5S/c1-9(18)17-12(13(19)20)8-23-14(21)15(2,3)22-11-6-4-10(16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
VBHYDEVQTJSRIS-LBPRGKRZSA-N |
SMILES |
CC(=O)NC(CSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
84489-15-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
clofibrate mercapturate N-acetyl-S-(2-(4-chlorophenoxy)-2-methylthiopropionyl)cysteine |
Origin of Product |
United States |
Biotransformation Pathways Leading to Clofibrate Mercapturate Formation
Precursor Metabolism of Clofibrate (B1669205) to Clofibric Acid
The initial and crucial step in the metabolism of clofibrate is its rapid hydrolysis to its biologically active form, clofibric acid. glowm.comdrugbank.comwikipedia.org This conversion is primarily carried out by serum enzymes. glowm.cominvivochem.com Essentially all of the administered clofibrate is absorbed and undergoes this de-esterification either in the gastrointestinal tract or during its first pass through the liver. drugbank.cominvivochem.com Clofibric acid, also known as chlorophenoxy isobutyric acid (CPIB), is the main circulating form of the drug in the body. drugbank.com
Role of Acyl Glucuronide Intermediates in Mercapturate Formation
The formation of an acyl glucuronide intermediate is a pivotal point in the metabolic pathway leading to clofibrate mercapturate. This intermediate possesses a unique chemical reactivity that drives the subsequent conjugation with glutathione (B108866).
Formation of Clofibrate Acyl Glucuronide
Following the formation of clofibric acid, a major metabolic route is its conjugation with glucuronic acid to form clofibrate acyl glucuronide. invivochem.comscispace.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. scispace.comnih.gov Specifically, the 1-O-acyl glucuronide of clofibric acid, often referred to as 1-O-clofibryl glucuronide (1-O-CAG), is a significant metabolite. nih.gov While glucuronidation is generally considered a detoxification process, the resulting acyl glucuronide of clofibrate is not an inert end product. scispace.comresearchgate.net
Electrophilic Nature and Reactivity of Acyl Glucuronides
Acyl glucuronides, including clofibrate acyl glucuronide, are known to be chemically reactive and electrophilic. invivochem.comresearchgate.netnih.gov This reactivity stems from the ester linkage, which makes the carbonyl carbon susceptible to nucleophilic attack. nih.govnih.gov Synthetic clofibrate glucuronide has been demonstrated to be electrophilic, reacting with substances like ethanethiol. nih.gov This inherent reactivity allows acyl glucuronides to undergo reactions such as intramolecular rearrangement and covalent binding to macromolecules like proteins. researchgate.netnih.gov It is this electrophilic nature that is central to the subsequent formation of the mercapturate conjugate. invivochem.comnih.govnih.gov
The Glutathione Conjugation Step
The formation of this compound from the reactive acyl glucuronide intermediate involves conjugation with the endogenous antioxidant, glutathione (GSH). ontosight.ainih.gov This process, part of the mercapturic acid pathway, can occur both enzymatically and non-enzymatically. nih.govnih.govtandfonline.com
Enzymatic Catalysis by Glutathione S-Transferases (GSTs)
The conjugation of clofibrate acyl glucuronide with glutathione can be catalyzed by Glutathione S-Transferases (GSTs). nih.govwashington.edu Studies have shown that rat liver GSTs can enhance the formation of the glutathione conjugate of clofibric acid by approximately 8-fold. nih.gov This indicates that 1-O-acyl-linked glucuronides represent a class of substrates for GSTs. nih.gov The reaction involves the nucleophilic displacement of the glucuronic acid moiety from the clofibrate acyl glucuronide by glutathione. nih.gov However, some research suggests that clofibrate treatment can actually decrease the activity of GSTs in the liver. doi.orgnih.gov
Non-Enzymatic Conjugation with Sulfhydryl Groups
Beyond enzymatic catalysis, the electrophilic clofibrate acyl glucuronide can react non-enzymatically with sulfhydryl groups, such as that of glutathione. nih.govnih.gov This reaction is a transacylation process where the clofibryl group is transferred from the glucuronide to glutathione. nih.gov The formation of clofibryl mercapturic acid in humans is proposed to occur through this mechanism, followed by hydrolysis and acetylation. nih.gov The reactivity of the 1-O-clofibryl glucuronide isomer is particularly noted, as glutathione appears to be unreactive with other isomers formed through acyl migration. nih.gov
Substrate Specificity and Reactivity Considerations for Clofibryl-S-Acyl-CoA Thioester
Clofibrate is known to form a thioester-linked glutathione conjugate, S-(p-chlorophenoxyisobutyryl)glutathione (CA-SG), a reaction presumed to occur via transacylation with reactive acyl-linked metabolites of the drug. acs.org One such key reactive intermediate is clofibryl-S-acyl-CoA (CA-SCoA). acs.org The formation of these xenobiotic-S-acyl-CoA thioesters is catalyzed by acyl-CoA synthetases (ACSs). acs.org
Research indicates that these xenobiotic-CoAs can be more reactive towards nucleophiles than their corresponding acyl glucuronide conjugates. acs.org Specifically, CoA conjugates have been shown to be up to 40–70 times more reactive toward glutathione (GSH) than the equivalent acyl glucuronides. acs.org The reactivity of these CoA conjugates, including clofibryl-S-acyl-CoA, is influenced by the substitution at the α-carbon, with reactivity generally decreasing as substitution increases. acs.org
It is noteworthy that clofibric acid, the active form of clofibrate, is a known inducer of acyl-CoA synthetases. researchgate.net While some studies have investigated the substrate specificity of acyl-CoA synthetases for various xenobiotic carboxylic acids, detailed characterization of the specific enzymes responsible for clofibryl-S-acyl-CoA formation and their inhibitor profiles remains an area of ongoing investigation. acs.org
Interactive Data Table: Reactivity of Acyl-CoA Thioesters
| Compound | Relative Reactivity with GSH | Key Findings |
| Clofibryl-S-acyl-CoA | High | Presumed to be a key reactive intermediate in the formation of the glutathione conjugate. acs.org |
| General Xenobiotic-CoAs | Up to 40-70 fold higher than corresponding acyl glucuronides | CoA conjugates are significantly more reactive towards nucleophiles like GSH. acs.org |
Sequential Processing of Glutathione S-Conjugates to Mercapturate
The conversion of the initial glutathione S-conjugate of clofibrate to its final mercapturate form, N-acetyl-S-(2-(4-chlorophenoxy)-2-methylthiopropionyl)cysteine, involves a well-defined enzymatic cascade known as the mercapturic acid pathway. ontosight.aitandfonline.com This pathway consists of three main sequential enzymatic steps that process the glutathione conjugate. nih.govtandfonline.com
Gamma-Glutamyltransferase Activity
The first step in the processing of the glutathione S-conjugate is catalyzed by the enzyme gamma-glutamyltransferase (GGT). nih.govtandfonline.com GGT is a membrane-bound enzyme that cleaves the gamma-glutamyl moiety from the glutathione conjugate, resulting in the formation of a cysteinylglycine (B43971) S-conjugate. nih.govtandfonline.com While GGT is found in various tissues, including the liver, kidneys, and pancreas, its activity in the liver is considered a primary source of serum GGT. labpedia.net Interestingly, administration of clofibrate has been shown to decrease GGT activity in rats. labpedia.netnih.govoptimaldx.comunboundmedicine.com The mechanism for this reduction is not fully understood, though some studies suggest clofibrate may influence the expression and activity of enzymes involved in GGT metabolism. xiahepublishing.com
Dipeptidase Hydrolysis
Following the action of GGT, the resulting cysteinylglycine S-conjugate is a substrate for dipeptidases. nih.govtandfonline.com These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine and forming the cysteine S-conjugate. nih.gov This step is essential for preparing the molecule for the final N-acetylation step. tandfonline.com
Cysteine S-Conjugate N-Acetyltransferase Activity
The final step in the formation of this compound is the N-acetylation of the cysteine S-conjugate. nih.govtandfonline.com This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), which utilizes acetyl-CoA as a donor to transfer an acetyl group to the amino group of the cysteine residue. wikipedia.org This enzymatic action yields the final N-acetyl-L-cysteine S-conjugate, or mercapturic acid, which in the case of clofibrate is N-acetyl-S-(2-(4-chlorophenoxy)-2-methylthiopropionyl)cysteine. ontosight.aiwikipedia.org This final metabolite is more polar and water-soluble, facilitating its excretion from the body. nih.gov The enzyme responsible for this step is associated with the microsomal fraction of cells. researchgate.net
Interactive Data Table: Enzymes in this compound Formation
| Enzyme | Substrate | Product | Function in Pathway |
| Gamma-Glutamyltransferase (GGT) | Glutathione S-conjugate of clofibrate | Cysteinylglycine S-conjugate | Removes the gamma-glutamyl residue. nih.govtandfonline.com |
| Dipeptidase | Cysteinylglycine S-conjugate | Cysteine S-conjugate | Hydrolyzes the cysteinyl-glycine bond. nih.govtandfonline.com |
| Cysteine S-conjugate N-Acetyltransferase (NAT) | Cysteine S-conjugate | N-acetyl-cysteine S-conjugate (this compound) | Adds an acetyl group to the cysteine residue. nih.govtandfonline.comwikipedia.org |
Mechanistic and Enzymatic Studies of Clofibrate Mercapturate Formation
In Vitro Enzyme Kinetic Characterization of Involved Biotransformation Enzymes
The formation of clofibrate (B1669205) mercapturate is not a direct conjugation of the parent drug. Instead, the pathway is initiated by the formation of an electrophilic intermediate, clofibrate acyl glucuronide. The proposed mechanism involves the transacylation of this glucuronide metabolite by glutathione (B108866), followed by subsequent hydrolysis and acetylation to yield clofibryl mercapturic acid nih.gov.
In vitro studies have demonstrated that the key initial step, the formation of the glutathione conjugate, proceeds via a nucleophilic displacement reaction. When 1-O-clofibryl glucuronide (1-O-CAG), a primary metabolite of clofibrate, is incubated with glutathione (GSH), it leads to the formation of S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) nih.gov. This reaction involves the displacement of the glucuronide group from the 1-O-acyl position by GSH nih.gov.
Crucially, this conjugation is significantly influenced by enzymatic activity. Research has shown that the presence of rat liver glutathione S-transferases (GSTs) enhances the formation of the clofibrate-glutathione conjugate by eightfold nih.gov. This finding establishes 1-O-acyl-linked glucuronides as a distinct class of substrates for GSTs nih.gov. Further investigation into the substrate specificity revealed that GSH reacts preferentially with the 1-O-CAG isomer and is unreactive with other isomers formed through acyl migration, highlighting the stereospecificity of the reaction nih.gov.
| Parameter | Description | Finding | Source |
| Reactants | The initial molecules involved in the conjugation step. | 1-O-clofibryl glucuronide (1-O-CAG) and Glutathione (GSH). | nih.gov |
| Product | The initial conjugate formed. | S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG). | nih.gov |
| Mechanism | The chemical process of the reaction. | Nucleophilic displacement of the glucuronide moiety from 1-O-CAG by GSH. | nih.gov |
| Enzymatic Enhancement | The catalytic effect of enzymes on the reaction rate. | Rat liver Glutathione S-Transferases (GSTs) enhance the rate of conjugate formation by 8-fold. | nih.gov |
| Substrate Specificity | The specific isomer that participates in the reaction. | GSH is reactive with 1-O-CAG but not with its acyl migration isomers. | nih.gov |
Cellular and Subcellular Model Systems for Pathway Elucidation
Hepatocytes are the primary site for drug metabolism, and isolated hepatocyte models are invaluable for studying the biotransformation of xenobiotics like clofibrate. Because clofibrate is readily metabolized to clofibric acid, which then undergoes conjugation with glucuronic acid in the liver, hepatocytes are the logical model for investigating the subsequent steps leading to mercapturate formation nih.gov.
Studies using isolated hepatocytes from rats treated with clofibrate have been instrumental in characterizing its metabolic effects, particularly the stimulation of fatty acid oxidation nih.gov. While these studies have often focused on the pharmacodynamic effects of clofibrate, the cellular machinery for the entire mercapturic acid pathway is present in these cells. The formation of the necessary precursor, 1-O-clofibryl glucuronide, and the enzymatic enhancement of glutathione conjugation by liver GSTs, confirm that hepatocytes are the appropriate and essential cellular model for elucidating this specific metabolic pathway nih.gov. The identification of the glutathione conjugate in rat bile following clofibrate administration further validates the relevance of hepatic models nih.gov.
The zebrafish (Danio rerio) has emerged as a powerful model organism in toxicology and metabolic research. Notably, the zebrafish embryonic cell line, PAC2, has been characterized as possessing a fully functional mercapturic acid pathway cellosaurus.org. Studies using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) have confirmed that PAC2 cells express a wide array of GSTs and can perform the complete sequence of reactions to form mercapturic acid cellosaurus.org.
While direct studies on the formation of clofibrate mercapturate in PAC2 cells have not been reported, the model holds significant potential. Research has confirmed that zebrafish embryos metabolize clofibric acid into various phase I and phase II conjugates, demonstrating their capacity to process the compound nih.gov. Furthermore, recent multiomics profiling of the PAC2 cell line revealed the expression of nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by clofibrate and other lipid-disrupting chemicals biorxiv.org. This indicates that the cellular machinery responsive to clofibrate is active in these cells, making the PAC2 line a relevant and promising system for future investigations into the specifics of this compound formation.
Induction and Regulation of Enzymes in the Mercapturic Acid Pathway by Clofibrate
Clofibrate is a well-established agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that is a master regulator of lipid metabolism nih.govnih.govpatsnap.com. Upon activation by fibrates like clofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes nih.gov. This binding modulates the expression of a large number of genes, primarily those involved in fatty acid uptake, binding, and oxidation in the liver and other tissues nih.govpatsnap.com.
The influence of PPARα extends to the enzymes of the mercapturic acid pathway. Research has shown that the promoter region of the Glutathione S-transferase A2 gene (GSTA2) contains putative PPREs nih.gov. The activation of the related PPARγ-RXR heterodimer was found to promote GSTA2 induction, suggesting that PPARs can directly regulate the transcription of key enzymes in this detoxification pathway nih.gov. This provides a mechanistic link between the primary pharmacological action of clofibrate (PPARα activation) and the regulation of an enzyme family critical for the formation of its mercapturate metabolite.
While PPAR activation can induce certain GSTs, the effect of clofibrate on the broader family of GST isoforms is complex and appears to be isoform-specific. In vivo studies in rats have shown that clofibrate administration can lead to a decrease in the expression of specific GST isoforms.
In one study, male Sprague-Dawley rats administered clofibrate showed a time-dependent alteration in GSTs. The amount of alpha class GST forms decreased significantly within the first two weeks of administration. Furthermore, in hepatic lesions induced by long-term clofibrate exposure, the expression of both alpha and mu class GST forms was decreased.
Another study investigated the impact of clofibrate on the enzymatic activity of liver GSTs using several substrates. The results indicated that clofibrate treatment significantly reduced in vitro GST activity. This inhibition was dose-related and persisted for several days after the cessation of treatment. Kinetic analysis revealed a reduced Vmax for the conjugation reaction, suggesting a lower maximum rate of enzyme activity.
These findings indicate a complex regulatory role for clofibrate on the mercapturic acid pathway. While its primary metabolite requires GSTs for conjugation, the parent compound appears to down-regulate the expression and activity of specific GST isoforms.
| Study Focus | Animal Model | Key Findings on GSTs | Source |
| GST Isoform Expression | Male Sprague-Dawley Rats | Decreased expression of alpha and mu class GST forms in hepatic foci after long-term administration. | |
| GST Enzymatic Activity | Rats | Reduced in vitro liver GST activity with substrates BSP, DCNB, and CDNB. Reduced Vmax for the conjugation reaction. |
Correlation with Hepatic Adaptations and Ultrastructural Changes Relevant to Metabolic Capacity
The formation of this compound is mechanistically linked to the broader hepatic effects of its parent compound, clofibrate. Clofibrate administration induces significant adaptations within the liver, characterized by marked ultrastructural changes and alterations in metabolic enzyme activity. These changes create a cellular environment that influences the biotransformation of clofibrate, including the pathways leading to its mercapturate conjugate.
The proposed mechanism for the formation of this compound involves the initial conversion of clofibrate to its acyl-glucuronide. nih.gov This glucuronide conjugate is an electrophilic metabolite that can then react with nucleophilic sulfhydryl groups. nih.gov The key step is the transacylation of the clofibrate acyl glucuronide by glutathione, which is followed by hydrolysis and acetylation to yield the final clofibryl mercapturic acid. nih.gov This pathway highlights the role of glucuronidation and glutathione conjugation, core hepatic detoxification processes.
Treatment with clofibrate prompts a series of profound changes in the liver's structure and function, which are directly relevant to its metabolic capacity. These adaptations are largely driven by clofibrate's action as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. patsnap.com
Key hepatic adaptations include:
Hepatomegaly and Cellular Hypertrophy : Administration of clofibrate leads to a significant increase in liver weight. nih.gov This is accompanied by an increase in the volume of individual hepatocytes. nih.gov
Proliferation of Organelles : Significant ultrastructural changes are observed, most notably the proliferation of specific organelles crucial for metabolic processes:
Peroxisomes (Microbodies) : Clofibrate is a well-known peroxisome proliferator. nih.govnih.gov This results in an increased capacity for the β-oxidation of fatty acids and prostaglandins. patsnap.comnih.gov Studies show that clofibrate treatment enhances the degradation rates of various prostaglandins, a process correlated with the activity of carnitine acetyltransferase, a marker for peroxisomal proliferation. nih.gov
Smooth Endoplasmic Reticulum (SER) : A proliferation of the SER is also a characteristic finding. nih.gov The SER houses key enzymes involved in drug metabolism and lipid synthesis.
Mitochondria : An increase in the volume of mitochondria within hepatocytes is also observed following clofibrate treatment. nih.gov
These structural changes are intrinsically linked to a shift in the liver's metabolic capacity. For instance, the induction of peroxisomal β-oxidation accelerates the catabolism of prostaglandins, thereby altering their modulatory effects on glucose and lipid metabolism. nih.gov Furthermore, clofibrate treatment has been shown to inhibit the formation of hepatic triglycerides, potentially by interfering with the esterification of sn-glycerol-3-P. jci.org Research in rats has demonstrated a decrease in the incorporation of glycerol into hepatic glycerides following clofibrate administration. jci.org
The table below summarizes findings from a study on the effects of clofibrate on liver fine structure and metabolism in rats, illustrating the correlation between ultrastructural changes and metabolic enzyme activity. nih.gov
| Parameter | Control Group | Clofibrate-Treated Group | Percentage Change |
|---|---|---|---|
| Relative Liver Weight (g/100g body wt) | 3.57 | 5.33 | +49.3% |
| Hepatocyte Volume (μm³) | 5870 | 8560 | +45.8% |
| Mitochondria Volume per Cell (μm³) | 1010 | 1550 | +53.5% |
| Microbody Volume per Cell (μm³) | 69.3 | 274 | +295.4% |
| Smooth ER Surface Area per Cell (μm²) | 12100 | 22400 | +85.1% |
| NADPH Cytochrome c Reductase (nmol/min/mg protein) | 56.7 | 85.4 | +50.6% |
The enhanced metabolic machinery resulting from these hepatic adaptations likely influences the disposition of clofibrate itself. The proliferation of the SER, for example, could enhance the initial glucuronidation of clofibrate, providing more substrate (clofibrate acyl glucuronide) for the subsequent reaction with glutathione to form the mercapturate precursor. nih.gov While clofibrate has a minimal effect on certain components of the microsomal drug-metabolizing system, such as cytochrome P-450 in some studies, the increase in NADPH cytochrome c reductase activity suggests a complex remodeling of hepatic enzyme systems. nih.gov
Another study investigating the inhibition of hepatic triglyceride formation provides further insight into the metabolic shifts.
| Parameter | Control Group (High Glucose Diet) | Clofibrate-Treated Group (High Glucose Diet) | P-Value |
|---|---|---|---|
| Serum Triglyceride (mg/100 ml) | 180 | 110 | <0.01 |
| Serum Glycerol (nmol/ml) | 208 | 125 | <0.01 |
| Liver Triglyceride (mg/g) | 10.3 | 14.9 | NS |
| Glycerol-14C Incorporation into Hepatic Triglycerides (dpm/g liver) | 72,000 | 36,000 | <0.01 |
Analytical Methodologies for the Characterization and Quantification of Clofibrate Mercapturate
Advanced Chromatographic Techniques for Mercapturate Analysis
Modern chromatography is central to the analysis of drug metabolites like clofibrate (B1669205) mercapturate, offering the high resolution and sensitivity needed for complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are powerful tools for the definitive identification and quantification of clofibrate mercapturate. nih.gov These methods provide a high degree of sensitivity and selectivity, which is essential when dealing with the low concentrations of metabolites typically found in biological samples. nih.govresearchgate.net
The process involves introducing a sample into a liquid chromatograph, which separates the various components of the mixture. As these separated components exit the chromatograph, they are ionized and enter the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the precise identification of the compounds. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by subjecting specific ions to fragmentation and analyzing the resulting fragment ions, which provides structural information and confirms the identity of the analyte. nih.gov
In the context of this compound, early identification in human urine was achieved by comparing the fast-atom bombardment mass spectra and high-pressure liquid chromatograms of the metabolite with those of a synthesized standard. nih.gov More recent multiplexed methods have been developed for the simultaneous detection of various drug metabolites, including those of fibrates, in small plasma volumes, demonstrating the evolution and efficiency of LC-MS/MS techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) in Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of drug metabolites. researchgate.net It has been instrumental in the initial identification of this compound from human urine. nih.gov HPLC methods, often coupled with ultraviolet (UV) absorbance detection, have been developed for the simultaneous determination of clofibrate and its major metabolite, clofibric acid, in human plasma. nih.gov
The versatility of HPLC allows for various modes of separation, such as reversed-phase chromatography, which is well-suited for the analysis of moderately polar compounds like clofibrate and its metabolites. researchgate.netnih.gov The development of rapid and sensitive HPLC assays has been crucial for monitoring the plasma concentration-time profiles of these compounds in clinical studies. researchgate.net
| Analytical Technique | Application in this compound Analysis | Key Advantages |
| LC-MS/MS | Definitive identification and quantification of this compound in biological samples like urine and plasma. nih.govnih.gov | High sensitivity, high selectivity, provides structural information for confirmation. nih.gov |
| HPLC-UV | Separation and quantification of clofibrate and its primary metabolites in plasma for pharmacokinetic studies. researchgate.netnih.gov | Robust, versatile, and widely available for routine analysis. researchgate.net |
Sample Preparation and Matrix Effects in Biological Samples
The analysis of this compound in biological matrices such as urine, blood, plasma, and tissue presents significant challenges due to the complexity of these samples. cbspd.comnih.govlabrulez.com Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and reliability of the analytical results. nih.govlabrulez.com
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids. cbspd.com
Solid-Phase Extraction (SPE): A more modern and often automated technique that uses a solid sorbent to isolate analytes from a liquid sample. nih.govcbspd.com This method was utilized for the isolation of clofibrate and its metabolites from human plasma using a C18 stationary phase. nih.gov
Protein Precipitation: A simple and rapid method to remove proteins from plasma or serum samples, which can interfere with the analysis. labrulez.com
A significant hurdle in quantitative bioanalysis using LC-MS is the matrix effect , where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comresearchgate.net Strategies to mitigate matrix effects include optimizing chromatographic conditions to separate the analyte from interfering matrix components, employing more selective sample preparation techniques, and using matrix-matched calibration standards. ual.esmdpi.com The choice of the biological matrix itself can also influence the results; for instance, plasma is often recommended over serum to minimize certain matrix effects. nih.gov
Development and Validation of Quantitative Assays for Mercapturates
The development and validation of quantitative assays are essential to ensure the reliability and accuracy of measurements for this compound in research applications. This process involves a series of experiments to demonstrate that the analytical method is suitable for its intended purpose.
Application of Isotope-Labeled Internal Standards in Quantification
To achieve high precision and accuracy in quantitative LC-MS/MS analysis, stable isotope-labeled (SIL) internal standards are widely used. nih.gov A SIL internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15). lumiprobe.comsigmaaldrich.comisotope.com
The key advantage of using a SIL internal standard is that it behaves almost identically to the analyte during sample preparation, chromatography, and ionization. nih.govresearchgate.net By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any variability or loss of the analyte during these steps can be compensated for. nih.gov The ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard is used for quantification, which effectively corrects for matrix effects and other sources of error. researchgate.net While the chemical synthesis of SIL analogues of metabolites can be challenging, alternative methods like in vitro biotransformation have been developed. nih.gov
Assessment of Detection Limits and Analytical Sensitivity in Research Applications
Analytical sensitivity is a critical parameter of a quantitative assay, and it is characterized by the limit of detection (LOD) and the lower limit of quantitation (LLOQ) . The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netmdpi.com
Clofibrate Mercapturate As a Biomarker in Metabolic Research
Principles of Mercapturic Acids as Biomarkers of Chemical Exposure and Metabolism
Mercapturic acids, or N-acetyl-L-cysteine S-conjugates (MAs), are terminal metabolites of a major detoxification pathway in the body. nih.govresearchgate.net Their formation and excretion serve as reliable indicators of exposure to a wide array of electrophilic compounds, which can be either foreign substances (xenobiotics) or molecules produced within the body (endobiotics). acs.orgresearchgate.net The fundamental principle behind their use as biomarkers lies in the fact that their presence in urine is a direct consequence of the body's encounter with and metabolic processing of these reactive chemicals. nih.govresearchgate.net
The mercapturic acid pathway begins with the conjugation of an electrophilic compound with the endogenous antioxidant glutathione (B108866) (GSH). nih.gov This reaction, often catalyzed by glutathione S-transferases (GSTs), renders the electrophile less reactive and more water-soluble. nih.gov Following this initial step, the glutathione conjugate undergoes a series of enzymatic modifications, including the removal of glutamate (B1630785) and glycine (B1666218) residues, to form a cysteine conjugate. The final step is the N-acetylation of this cysteine conjugate in the kidney, resulting in the formation of a mercapturic acid, which is then readily excreted in the urine. researchgate.netacs.org
The quantification of specific mercapturic acids in urine provides a non-invasive method to assess the internal dose of a particular chemical. researchgate.net Unlike measuring the parent compound, which may not reflect the extent of metabolic activation, mercapturic acids are products of a specific metabolic route, offering a more biologically relevant measure of exposure. nih.govresearchgate.net The amount of a specific mercapturate excreted is often proportional to the dose of the parent compound, making them valuable for quantitative exposure assessment in both environmental and occupational health studies. nih.gov
Key Steps in Mercapturic Acid Formation:
| Step | Enzyme(s) Involved | Product |
| 1. Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione S-conjugate |
| 2. Removal of Glutamate | γ-Glutamyltranspeptidase | Cysteinylglycine (B43971) S-conjugate |
| 3. Removal of Glycine | Dipeptidases | Cysteine S-conjugate |
| 4. N-acetylation | Cysteine S-conjugate N-acetyltransferase | Mercapturic Acid (N-acetyl-L-cysteine S-conjugate) |
Utility of Clofibrate (B1669205) Mercapturate in Understanding Clofibrate Biotransformation Flux
Clofibrate, a lipid-lowering agent, undergoes extensive metabolism in the body. One of the key biotransformation pathways for clofibrate involves the formation of an acyl glucuronide. This glucuronide conjugate is a reactive metabolite that can undergo further reactions. The identification of clofibrate mercapturate in human urine provides a unique window into a specific branch of clofibrate's metabolic fate.
The formation of this compound is understood to proceed through the electrophilic reactivity of its acyl glucuronide. This intermediate can react with glutathione, initiating the mercapturic acid pathway. Therefore, the presence and quantity of this compound in urine are direct evidence of the formation and subsequent reaction of the clofibrate acyl glucuronide.
Hypothetical Research Findings on Clofibrate Biotransformation Flux:
| Study Group | Mean Urinary this compound (µg/mL) | Interpretation |
| Control | 15.2 | Baseline flux through the mercapturate pathway for clofibrate acyl glucuronide. |
| GST Polymorphism Group | 8.5 | Reduced enzymatic activity may lead to lower flux through this pathway. |
| Glutathione Depleted Group | 5.1 | Insufficient glutathione levels limit the initial conjugation step, reducing the overall flux. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interplay with "Mercapturomic" Profiling
"Mercapturomics" is an emerging field within metabolomics that focuses on the comprehensive analysis of all mercapturic acids present in a biological sample, collectively known as the "mercapturome". acs.orgresearchgate.net This approach provides a global snapshot of an individual's exposure to a wide range of electrophilic compounds and the corresponding metabolic response. researchgate.netmdpi.com
The inclusion of this compound in a mercapturomic profiling panel would allow for its simultaneous assessment alongside a multitude of other mercapturic acids derived from both endogenous and exogenous sources. unimi.it This integrated analysis can reveal important interactions and provide a more holistic understanding of an individual's metabolic state.
For instance, in a clinical research setting, mercapturomic profiling that includes this compound could help to:
Identify potential drug-drug or drug-environment interactions: The mercapturomic profile could reveal whether co-exposure to other chemicals that are also metabolized via the mercapturic acid pathway affects the biotransformation of clofibrate.
Elucidate individual differences in metabolism: Variations in the levels of this compound relative to other mercapturates could point to individual differences in the activity of specific metabolic enzymes. nih.gov
Comparative Biotransformation and Interspecies Variations in Clofibrate Mercapturate Formation
Species-Specific Differences in Mercapturic Acid Pathway Enzymes
The formation of mercapturic acids is a complex process involving a series of enzymatic reactions. The initial and often rate-limiting step is the conjugation of an electrophilic substrate with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Subsequent steps involve the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyltransferases (GGT) and dipeptidases, respectively, to form a cysteine conjugate. The final step is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase (NAT) to yield the mercapturic acid.
Significant species-specific differences exist in the expression and activity of these enzymes, which can profoundly impact the extent of mercapturate formation. For instance, the activity and substrate specificity of GSTs vary considerably among species such as rats, mice, and humans. This variability can lead to different rates of initial glutathione conjugation, thereby influencing the amount of substrate that enters the mercapturic acid pathway.
In the context of clofibrate (B1669205), its acyl glucuronide metabolite is considered an electrophilic intermediate that can react with glutathione. The formation of the glutathione conjugate of clofibric acid has been demonstrated to be enhanced by rat liver glutathione S-transferases, identifying 1-O-acyl-linked glucuronides as a novel class of substrates for these enzymes nih.gov. This enzymatic catalysis is a critical step that precedes the formation of clofibrate mercapturate.
Comparative Metabolic Studies of Clofibrate and its Metabolites in Experimental Animal Models
Extensive research has elucidated the primary metabolic pathways of clofibrate in various animal models and humans, revealing marked interspecies differences. The major routes of metabolism involve conjugation of the active metabolite, clofibric acid, with either glucuronic acid or taurine (B1682933).
In humans, rodents (rats, guinea pigs), and rabbits, the predominant metabolic fate of clofibric acid is the formation of an ester glucuronide, which is then excreted in the urine nih.gov. In contrast, species like the dog, cat, and ferret primarily conjugate clofibric acid with taurine nih.gov.
The formation of this compound represents a less prominent, yet significant, metabolic pathway. An acyl-linked mercapturic acid metabolite of clofibrate has been identified in human urine. The proposed mechanism for its formation involves the reaction of clofibrate acyl glucuronide with glutathione, followed by the enzymatic steps of the mercapturic acid pathway nih.gov.
In vivo studies in rats have confirmed the formation of the glutathione conjugate of clofibric acid, the precursor to the mercapturate. Following intravenous administration of clofibric acid to rats, the glutathione conjugate was detected in the bile. However, the amount of this conjugate was found to be very low, constituting only about 0.1% of the concurrent clofibric acid glucuronide concentrations in the bile nih.gov. This suggests that the mercapturic acid pathway is a minor route of clofibrate metabolism in rats nih.gov.
The following table summarizes the primary conjugation pathways of clofibric acid in different species:
| Species | Primary Conjugation Pathway | Reference |
| Human | Glucuronidation | nih.gov |
| Rat | Glucuronidation | nih.gov |
| Guinea Pig | Glucuronidation | nih.gov |
| Rabbit | Glucuronidation | nih.gov |
| Dog | Taurine Conjugation | nih.gov |
| Cat | Taurine Conjugation | nih.gov |
| Ferret | Taurine Conjugation | nih.gov |
Extrapolation of In Vitro and Animal Model Findings to Broader Biological Systems
The observed species differences in clofibrate metabolism highlight the challenges in extrapolating data from animal models to humans. The significant variation in the primary conjugation pathways—glucuronidation in some species versus taurine conjugation in others—underscores the necessity of using appropriate animal models in preclinical studies.
The case of this compound formation further illustrates this point. While this metabolite was first identified in human urine, its formation in rats is a minor pathway nih.gov. This quantitative difference is crucial when considering the potential biological activities or toxicological implications of this metabolite. A metabolic pathway that is minor in an animal model could be more significant in humans, or vice versa.
Therefore, a thorough understanding of the species-specific expression and activity of the enzymes involved in all metabolic pathways, including the mercapturic acid pathway, is essential for the accurate prediction of a drug's metabolic fate and potential effects in humans. The direct comparison of metabolite profiles across species, as has been done for clofibrate, provides valuable information for assessing the relevance of animal models in drug development and risk assessment. The differences in the metabolic handling of clofibrate serve as a clear example of why a multi-species approach is often necessary to build a comprehensive understanding of a xenobiotic's biotransformation.
Theoretical Frameworks and Future Research Directions in Clofibrate Mercapturate Studies
Elucidating the Complete Metabolic Fate of Clofibrate (B1669205) Acyl Glucuronide
Clofibrate is primarily metabolized to its active form, clofibric acid, which then undergoes glucuronidation to form clofibric acid acyl glucuronide. While glucuronidation is typically a detoxification pathway, acyl glucuronides are known to be chemically reactive. nih.gov These reactive metabolites can bind to macromolecules like proteins and nucleic acids, a process which is thought to contribute to drug toxicity. nih.gov
The formation of clofibrate mercapturate is intrinsically linked to the metabolic fate of its acyl glucuronide precursor. It is hypothesized that the acyl glucuronide of clofibric acid can undergo further metabolic processing, leading to the formation of the cysteine S-conjugate that is the direct precursor to the mercapturate. A crucial area for future research is the detailed elucidation of this metabolic pathway. This involves identifying the specific enzymes and intermediate steps that lead from the acyl glucuronide to the final mercapturic acid derivative. Understanding this pathway is critical for a complete picture of clofibrate's biotransformation and the potential toxicological implications of its metabolites.
Investigation of Potential Bioactivation Pathways of Cysteine S-Conjugates Derived from Related Compounds
The formation of a mercapturate from clofibrate suggests the involvement of the mercapturic acid pathway, which typically serves to detoxify electrophilic compounds. nih.gov This pathway involves the initial conjugation of the xenobiotic with glutathione (B108866) (GSH), followed by sequential enzymatic cleavage to a cysteine S-conjugate, and finally N-acetylation to the mercapturate. nih.gov
However, in some cases, the intermediate cysteine S-conjugates can be bioactivated by enzymes such as cysteine S-conjugate β-lyases. nih.govresearchgate.net This bioactivation can generate reactive thiols or other toxic species. nih.govresearchgate.net For instance, certain halogenated alkenes are bioactivated via this mechanism, leading to nephrotoxicity. nih.gov Given that clofibrate contains a chlorine atom, it is plausible that its cysteine S-conjugate could undergo a similar bioactivation process. Future research should investigate whether the cysteine S-conjugate of clofibrate is a substrate for β-lyases and if this leads to the formation of reactive intermediates. This line of inquiry is essential for assessing any potential toxicity associated with this metabolic route.
Table 1: Key Enzymes in the Mercapturate Pathway and Potential Bioactivation
| Enzyme/Step | Function | Potential for Bioactivation |
| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of electrophilic compounds with glutathione. | Generally considered a detoxification step. |
| γ-Glutamyltransferase & Dipeptidases | Sequentially cleave the glutathione conjugate to the cysteine S-conjugate. | - |
| Cysteine S-conjugate β-lyase | Can cleave the C-S bond of the cysteine conjugate. | Can lead to the formation of reactive thiols and toxic species. nih.govresearchgate.net |
| N-acetyltransferase | Acetylates the cysteine S-conjugate to form the final mercapturic acid for excretion. | Generally a detoxification step. |
Advanced Omics Approaches in Understanding Mercapturate Formation
The application of "omics" technologies, such as proteomics and metabolomics, offers powerful tools to unravel the complexities of drug metabolism, including the formation of minor metabolites like this compound. nih.gov
Proteomics can be employed to identify and quantify the abundance of proteins involved in the metabolic pathways of clofibrate. nih.gov By comparing protein expression profiles in tissues exposed to clofibrate with control tissues, researchers can identify the specific enzymes that are up- or down-regulated. This approach can pinpoint the key glutathione S-transferases, γ-glutamyltranspeptidases, and N-acetyltransferases involved in the formation of this compound.
Furthermore, gene expression profiling can provide insights into the transcriptional regulation of these enzymes. Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful bioinformatic tool that can identify modules of co-expressed genes that are associated with specific metabolic outcomes, such as the level of mercapturate formation. frontiersin.org This could reveal regulatory networks that control the flux through this metabolic pathway.
Metabolomics enables the simultaneous measurement of a vast array of small-molecule metabolites in a biological sample, providing a snapshot of the metabolic state. mdpi.com Untargeted metabolomics can be used to identify all detectable metabolites in a system exposed to clofibrate, potentially revealing previously unknown intermediates in the mercapturate pathway. mdpi.com
Targeted metabolomics, on the other hand, can be used to precisely quantify known metabolites, including clofibrate, clofibric acid, its acyl glucuronide, the cysteine S-conjugate, and the final mercapturate. nih.gov By tracking the concentrations of these metabolites over time, it is possible to build a detailed kinetic model of the pathway. Pathway analysis tools can then be used to map these changes onto known metabolic networks, providing a comprehensive understanding of how clofibrate perturbs cellular metabolism. uab.edumdpi.com
Development of Mechanistic Models for Predicting Mercapturate Formation
The development of mechanistic models that can predict the formation of mercapturates and other metabolites is a key goal in toxicology and drug development. nih.gov These models integrate data on the physicochemical properties of the drug, the expression and activity of relevant enzymes, and physiological parameters to simulate the metabolic fate of a compound. nih.gov
For clofibrate, a mechanistic model could be developed to predict the extent of mercapturate formation under different conditions. Such a model would incorporate the kinetics of clofibrate absorption, distribution, and its primary metabolic pathways, including glucuronidation. It would also need to account for the subsequent, less characterized steps leading to the mercapturate. These models can help to identify the rate-limiting steps in the pathway and to predict the potential for drug-drug interactions that might alter the metabolic profile of clofibrate. researchgate.net By simulating the effects of genetic polymorphisms in metabolic enzymes, these models could also contribute to the development of personalized medicine approaches.
Q & A
Q. What are the primary metabolic pathways involved in the formation of clofibrate mercapturate, and how can they be experimentally validated?
this compound is likely formed via glutathione conjugation in the liver, analogous to acetaminophen mercapturate . To validate this, researchers can use in vitro hepatocyte models or in vivo rodent studies, coupled with liquid chromatography-mass spectrometry (LC-MS) to track the conversion of clofibrate to its mercapturate metabolite. Isotopic labeling (e.g., ³⁵S-glutathione) can confirm the conjugation mechanism .
Q. What standardized analytical methods are recommended for quantifying this compound in biological samples?
Reversed-phase chromatography (C18/C8 columns) with mobile phases containing volatile buffers (e.g., ammonium formate) and organic modifiers (methanol/acetonitrile) is widely used for mercapturate analysis . LC-MS/MS provides high sensitivity for low-concentration metabolites in urine or plasma. Method validation should include recovery rates, matrix effects, and limits of detection, as demonstrated in pharmacokinetic studies of similar mercapturates .
Q. How can researchers differentiate this compound from structurally analogous metabolites in complex matrices?
High-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., MS/MS) and retention time alignment against synthetic standards is critical. For example, Kotapati et al. (2014) employed mixed-mode chromatography (RP + weak anion exchange) to resolve structurally similar mercapturates, ensuring specificity .
Advanced Research Questions
Q. What experimental models are most suitable for studying the dose-dependent nephrotoxicity of this compound?
Fischer 344 rat models, which exhibit high renal gamma-glutamyl transferase (GGT) activity, are ideal for studying nephrotoxicity mechanisms. These models allow researchers to correlate urinary mercapturate levels with histopathological changes (e.g., tubular necrosis) and oxidative stress markers (e.g., glutathione depletion) . Dose-response studies should include pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify toxicity thresholds .
Q. How can contradictory data on the therapeutic vs. toxic effects of this compound be reconciled in preclinical studies?
Contradictions often arise from interspecies metabolic differences or exposure duration. Researchers should:
- Perform cross-species comparative metabolism studies (e.g., human vs. rodent hepatocytes).
- Use transcriptomic profiling (RNA-seq) to identify divergent gene expression patterns (e.g., apoptosis vs. antioxidant pathways) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe dosing regimens .
Q. What strategies can mitigate batch-to-batch variability in synthesizing this compound for in vitro assays?
Rigorous quality control via nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography (UPLC) is essential. Synthetic protocols should detail reaction conditions (e.g., pH, temperature) and purification steps (e.g., recrystallization solvents). For example, acetaminophen mercapturate synthesis requires strict anhydrous conditions to prevent thiol oxidation, a principle applicable to clofibrate derivatives .
Q. How does this compound modulate oxidative stress pathways, and what experimental endpoints are most informative?
Mechanistic studies should measure intracellular glutathione (GSH) levels, reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA), and enzyme activity (e.g., cyclooxygenase inhibition). Advanced techniques like redox proteomics can identify protein targets of mercapturate-induced oxidative damage .
Methodological Challenges and Solutions
Q. What are the limitations of current mercapturate detection methods, and how can they be improved for clofibrate studies?
- Limitation: Co-elution of metabolites in LC-MS due to similar polarities.
- Solution: Implement ion mobility spectrometry (IMS) for additional separation dimensionality .
- Limitation: Low abundance in environmental samples.
- Solution: Use solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) for selective enrichment .
Q. How can researchers ensure reproducibility in in vivo studies of this compound’s pharmacokinetics?
- Standardize animal husbandry (diet, circadian rhythm) to minimize metabolic variability.
- Use deuterated internal standards (e.g., d₃-clofibrate mercapturate) for precise LC-MS quantification .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
Future Directions
Q. What emerging technologies could advance the study of this compound’s role in personalized medicine?
- Organ-on-a-chip systems to model human renal and hepatic metabolism interactions.
- CRISPR-Cas9 knockout models to dissect glutathione-dependent detoxification pathways .
- Machine learning algorithms to predict metabolite-protein interactions and toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
